molecular formula C20H22N4O6 B1678448 Piribedil maleate CAS No. 937719-94-3

Piribedil maleate

Cat. No.: B1678448
CAS No.: 937719-94-3
M. Wt: 414.4 g/mol
InChI Key: DKGOFBARSQSLOW-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Piribedil maleate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Piribedil maleate has a wide range of scientific research applications:

Mechanism of Action

Piribedil maleate exerts its effects primarily through its action on dopamine receptors. It acts as an agonist at dopamine D2 and D3 receptors, enhancing dopaminergic activity in the brain . Additionally, it has alpha-2 adrenergic antagonist properties, which contribute to its therapeutic effects. The compound’s interaction with these molecular targets leads to improved motor function and cognitive abilities in patients with Parkinson’s disease .

Comparison with Similar Compounds

Piribedil maleate is unique due to its dual action as a dopamine receptor agonist and alpha-2 adrenergic antagonist. Similar compounds include:

This compound stands out due to its specific receptor profile and additional adrenergic antagonist effects, which may offer unique therapeutic benefits .

Properties

CAS No.

937719-94-3

Molecular Formula

C20H22N4O6

Molecular Weight

414.4 g/mol

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine;(Z)-but-2-enedioic acid

InChI

InChI=1S/C16H18N4O2.C4H4O4/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14;5-3(6)1-2-4(7)8/h1-5,10H,6-9,11-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

DKGOFBARSQSLOW-BTJKTKAUSA-N

SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Piribedil Maleate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piribedil maleate
Reactant of Route 2
Piribedil maleate
Reactant of Route 3
Reactant of Route 3
Piribedil maleate
Reactant of Route 4
Reactant of Route 4
Piribedil maleate
Reactant of Route 5
Reactant of Route 5
Piribedil maleate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Piribedil maleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.